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molecular formula C17H13BrN2O5S B8284900 Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Methyl 5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate

Cat. No. B8284900
M. Wt: 437.3 g/mol
InChI Key: YXGQKWXSHVOXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06924282B2

Procedure details

Triethylamine (0.759 g, 7.50 mmol) was added to a suspension of 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (6, 1.415 g, 5.000 mmol) in chloroform (5 mL) over 5 min maintaining the temperature at 20-50° C. to give a yellow suspension. p-Toluenesulfonyl chloride (1.15 g, 6.00 mmol) was added over 5 min maintaining the temperature at 20-40° C. to give a yellow solution. The mixture was aged at 40° C. for 2 h during which a crystalline solid precipitated out of the mixture and the color faded (HPLC analysis indicated <0.5% starting material remaining). The mixture was cooled to 20° C. over 15 min. MeOH (10 mL) was added over 30 min then a 1:1 mixture of MeOH:water (10 mL) was added over 30 min. The mixture was cooled to −40° C. over 30 min and aged at −40° C. for 30 min. The cold mixture was filtered and the solid was washed with 1:1 MeOH:water (10 mL), MeOH (5 mL), MTBE (10 mL) and hexanes (10 mL) all at 10-20° C. The off-white crystalline solid was dried under a stream of nitrogen to provide 2.112 g (97% yield) of 5-bromo-8-(p-toluenesulfonyloxy)-1,6-naphthyridine-7-carboxylic acid methyl ester (7).
Quantity
0.759 g
Type
reactant
Reaction Step One
Quantity
1.415 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][O:9][C:10]([C:12]1[C:21]([OH:22])=[C:20]2[C:15]([CH:16]=[CH:17][CH:18]=[N:19]2)=[C:14]([Br:23])[N:13]=1)=[O:11].[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:25]=1>C(Cl)(Cl)Cl>[CH3:8][O:9][C:10]([C:12]1[C:21]([O:22][S:30]([C:27]2[CH:28]=[CH:29][C:24]([CH3:34])=[CH:25][CH:26]=2)(=[O:32])=[O:31])=[C:20]2[C:15]([CH:16]=[CH:17][CH:18]=[N:19]2)=[C:14]([Br:23])[N:13]=1)=[O:11]

Inputs

Step One
Name
Quantity
0.759 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.415 g
Type
reactant
Smiles
COC(=O)C1=NC(=C2C=CC=NC2=C1O)Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 15) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a yellow suspension
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 20-40° C.
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
CUSTOM
Type
CUSTOM
Details
a crystalline solid precipitated out of the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 20° C. over 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
MeOH (10 mL) was added over 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
a 1:1 mixture of MeOH
ADDITION
Type
ADDITION
Details
water (10 mL) was added over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −40° C. over 30 min
Duration
30 min
WAIT
Type
WAIT
Details
aged at −40° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The cold mixture was filtered
WASH
Type
WASH
Details
the solid was washed with 1:1 MeOH
CUSTOM
Type
CUSTOM
Details
at 10-20° C
CUSTOM
Type
CUSTOM
Details
The off-white crystalline solid was dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C1=NC(=C2C=CC=NC2=C1OS(=O)(=O)C1=CC=C(C=C1)C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.112 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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